molecular formula C9H16INO B13193596 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane

Katalognummer: B13193596
Molekulargewicht: 281.13 g/mol
InChI-Schlüssel: DPZROTJHKOMIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Iodomethyl)-2-oxa-6-azaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes an iodine atom attached to a methyl group and a spiro linkage involving an oxygen and nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic precursor, which is reacted with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the iodomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other atoms in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and reduce its susceptibility to metabolic degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure. The presence of the iodine atom provides distinct reactivity, making it a versatile intermediate for various chemical transformations. Its spiro linkage imparts rigidity and stability, which can be advantageous in both synthetic and biological applications.

Eigenschaften

Molekularformel

C9H16INO

Molekulargewicht

281.13 g/mol

IUPAC-Name

3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane

InChI

InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2

InChI-Schlüssel

DPZROTJHKOMIQF-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2(C1)CC(OC2)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.